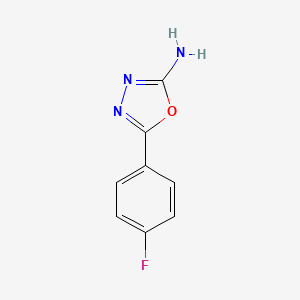

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZGULFMUGGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357442 | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-07-6 | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in a variety of pharmacologically active agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated physicochemical data, and visualizations of relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available and predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN₃O | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

| Melting Point | 185-187 °C (for the related N-(4-Chlorophenyl) derivative) | [2] |

| Boiling Point | Predicted: Not Available | |

| logP (octanol-water partition coefficient) | 0.82 (Calculated) | [3] |

| pKa (acid dissociation constant) | Predicted: Not Available | |

| Aqueous Solubility | Predicted: Low |

Experimental Protocols

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is a well-established process in organic chemistry. Several synthetic routes have been reported, often involving the cyclization of a semicarbazone derivative.

General Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

A common method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.

Experimental Workflow:

Detailed Methodology:

-

Semicarbazone Formation: An equimolar mixture of an aryl aldehyde (e.g., 4-fluorobenzaldehyde) and semicarbazide hydrochloride is refluxed in ethanol in the presence of a base such as sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.[4]

-

Oxidative Cyclization: The synthesized semicarbazone is then subjected to oxidative cyclization. A common method involves dissolving the semicarbazone in glacial acetic acid and adding a solution of bromine in acetic acid dropwise with stirring. The reaction mixture is heated until the reaction is complete. The product, this compound, is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.[5]

An alternative method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the reaction of 1-aroyl-3-thiosemicarbazide with lead oxide in a suitable solvent like dimethylformamide or amyl alcohol under reflux.[6]

Biological Activities and Signaling Pathways

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,3,4-oxadiazole derivatives against various cancer cell lines.[2][8] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Anticancer Signaling Pathways:

Derivatives of 1,3,4-oxadiazole have been reported to inhibit various receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[9] Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt and MAPK pathways, ultimately leading to a reduction in cell proliferation and survival.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a key component in many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][11]

Potential Antimicrobial Mechanisms of Action:

The antimicrobial effects of 1,3,4-oxadiazole derivatives are believed to arise from their ability to interfere with essential microbial processes. These may include the inhibition of cell wall biosynthesis, interference with DNA replication through the inhibition of enzymes like DNA gyrase, and the disruption of protein synthesis.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, owing to the versatile pharmacological activities associated with its core 1,3,4-oxadiazole structure. While a complete experimental physicochemical profile is yet to be fully elucidated, the available data and the well-documented synthetic routes provide a solid foundation for further research. The demonstrated anticancer and antimicrobial activities of related compounds highlight the promise of this chemical scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource to aid researchers in their efforts to explore and exploit the therapeutic potential of this and related compounds.

References

- 1. labshake.com [labshake.com]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 7659-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry. Molecules containing the 1,3,4-oxadiazole ring have demonstrated a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, supported by experimental protocols and data from closely related analogues.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its basic properties and provides spectral data for a structurally similar analogue, N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, to provide a reference for characterization.

| Property | Value | Reference |

| CAS Number | 7659-07-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₆FN₃O | --INVALID-LINK--[2] |

| Molecular Weight | 179.15 g/mol | --INVALID-LINK--[2] |

| Purity | ≥98% (Commercially available) | --INVALID-LINK--[2] |

Table 1: Physicochemical Properties of this compound

Table 2: Spectral Data for the Analogue N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine

| Spectral Data Type | Observed Peaks/Signals |

| IR (KBr, cm⁻¹) | 3191 (N-H), 1521 (C=N), 1198 (C-O-C), 788 (C-F) |

| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 8.45 (s, 1H, NH), 7.91 (s, 1H, ArH), 7.14-7.44 (d, 2H, J = 6.6 Hz, ArH), 7.21–7.23 (d, 2H, J = 6.3 Hz, ArH), 6.92-6.97 (t, 2H, J = 7.5 Hz, ArH), 2.23 (s, 6H, CH₃) |

| Mass Spectrum (m/z) | 283 (M⁺), 285 (M+2)⁺ |

Note: The spectral data provided is for a closely related analogue and should be used for comparative purposes only.[3]

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazide or thiosemicarbazide precursor. Several methods have been reported in the literature for analogous compounds.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles.

Detailed Experimental Protocol (Adapted from literature for analogous compounds)

This protocol is a generalized procedure based on methods for synthesizing similar 2-amino-5-aryl-1,3,4-oxadiazoles and may require optimization for the target compound.[2][4][5]

Step 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide

-

To a solution of 4-fluorobenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add thiosemicarbazide (1 equivalent).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with water and recrystallized from ethanol to yield 1-(4-fluorobenzoyl)thiosemicarbazide.

Step 2: Oxidative Cyclization to this compound

Method A: Iodine-mediated cyclization[2]

-

Dissolve 1-(4-fluorobenzoyl)thiosemicarbazide (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (2 equivalents) in water.

-

To this mixture, add a solution of iodine in potassium iodide dropwise with stirring until the color of iodine persists.

-

The reaction mixture is then heated under reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Method B: Tosyl chloride-mediated cyclization[2]

-

To a solution of 1-(4-fluorobenzoyl)thiosemicarbazide (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 8-12 hours.

-

The mixture is poured into crushed ice, and the resulting precipitate is filtered.

-

The solid is washed thoroughly with water and then recrystallized from an appropriate solvent.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore. The following sections summarize the reported activities of structurally related compounds, suggesting potential therapeutic applications for the title compound.

Anticonvulsant Activity

Several 2-amino-5-aryl-1,3,4-oxadiazole derivatives have shown promising anticonvulsant properties.[6][7] The presence of an amino group at the 2-position of the oxadiazole ring is often associated with this activity.[8]

Table 3: Anticonvulsant Activity of a Related Compound

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Maximal Electroshock (MES) | 8.9 | [9] |

| Subcutaneous Pentylenetetrazole (scPTZ) | 10.2 | [9] |

Note: Data is for a structurally related compound to indicate the potential for anticonvulsant activity in this class of molecules.

The proposed mechanism of action for the anticonvulsant effects of many 1,3,4-oxadiazole derivatives involves the modulation of the GABAergic system, specifically acting on GABA-A receptors.[9][10]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated anticancer activity.[11][12][13] Derivatives have shown efficacy against various cancer cell lines.

Table 4: Anticancer Activity of Related 5-(Aryl)-1,3,4-oxadiazol-2-amine Analogues

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent (GP) | 15.43 | [3] |

| Leukemia (K-562) | Growth Percent (GP) | 18.22 | [3] | |

| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[2][4][11]oxadiazol-2-yl-methyl}-phenyl-amine | Colon Cancer (Caco-2) | IC₅₀ | 2.3 µM | [11] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-one | Cervical Cancer (HeLa) | IC₅₀ | 10.64 µM | [13] |

Note: The data presented is for structurally related compounds to highlight the anticancer potential of the 1,3,4-oxadiazole scaffold.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have been reported to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[14][15][16][17]

Table 5: Antimicrobial Activity of a Related Compound

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | > Ampicillin | [15] |

| S. pneumoniae | > Ampicillin | [15] | |

| P. aeruginosa | > 100x Ampicillin | [15] | |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-negative & Gram-positive bacteria | 8 | [16] |

Note: Data is for a structurally similar compound to indicate the potential for antimicrobial activity.

Conclusion

This compound is a compound of significant interest due to its core 1,3,4-oxadiazole structure, which is a known pharmacophore in a variety of therapeutically active agents. While specific experimental data for this particular compound is sparse in the literature, the extensive research on analogous compounds strongly suggests its potential as a lead molecule for the development of new anticonvulsant, anticancer, and antimicrobial agents. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and further investigation. Future research should focus on the detailed biological evaluation of this compound to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. appretech.com [appretech.com]

- 3. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. lookchem.com [lookchem.com]

- 6. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.cuni.cz [publications.cuni.cz]

- 8. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific analogue, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. While direct and extensive research on this particular molecule is emerging, this document consolidates available data on its synthesis and biological activities, drawing from studies on closely related analogues to infer its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant workflows and potential signaling pathways to guide further research and development efforts.

**1. Introduction

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic motif renowned for its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The incorporation of a fluorine atom into pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, combines these features, making it a compound of significant interest for drug discovery. This guide provides a comprehensive overview of the available biological screening data and methodologies relevant to this compound and its close structural analogues.

**2. Synthesis

The synthesis of this compound and its N-aryl derivatives typically follows a well-established synthetic route. A common method involves the reaction of a substituted aromatic acid with semicarbazide, followed by cyclization. For N-substituted analogues, the synthesis proceeds via the formation of an intermediate, which is then reacted with an appropriate aryl isothiocyanate followed by cyclization.[1]

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic workflow for this compound.

Biological Activities and Data

While specific quantitative data for this compound is limited in the public domain, extensive research on its derivatives and closely related analogues provides strong evidence for its potential biological activities.

Anticancer Activity

Derivatives of 5-substituted-1,3,4-oxadiazol-2-amine have been screened for their anticancer activity against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[1] The screening data for N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine analogues reveals notable growth inhibition against various cancer cell lines.

Table 1: Anticancer Screening Data for N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Analogues

| Compound ID | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |

| 4n | 4-Chlorophenyl | Not explicitly stated for this specific compound, but the series was active. | Data not specified for this analogue. | [1] |

| 4t | 2,4-Dimethylphenyl | Not explicitly stated for this specific compound, but the series was active. | Data not specified for this analogue. | [1] |

Note: The data presented is for N-substituted derivatives. The anticancer activity of the primary amine, this compound, is yet to be specifically reported but is anticipated based on the activity of its class.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in antimicrobial agents. A close analogue, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated significant activity against a panel of bacteria and fungi.[2] Furthermore, studies on other 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown that the presence of a 4-fluoro substituent on the phenyl ring can enhance antibacterial activity.[3]

Table 2: Antimicrobial Activity of a Close Analogue: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

| Microorganism | Activity | Reference |

| Escherichia coli | Active | [2] |

| Staphylococcus pneumoniae | Active | [2] |

| Pseudomonas aeruginosa | Active | [2] |

| Aspergillus fumigatus | Active | [2] |

Note: The data is for the thiol analogue. The antimicrobial profile of the amine compound is expected to be significant.

Anti-inflammatory Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, often evaluated using the carrageenan-induced rat paw edema model.[4][5] This suggests that this compound could also exhibit anti-inflammatory effects, although specific data is not yet available.

Potential Signaling Pathways

A radiolabeled analogue containing the 4-fluorophenyl-1,3,4-oxadiazole moiety has been identified as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[6] This suggests a potential mechanism of action involving the cholinergic system. Additionally, other 1,3,4-oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine.[7][8]

Figure 2: Potential signaling pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound.

NCI-60 Human Tumor Cell Line Screen

This protocol is adapted from the standard NCI-60 screening methodology.[9][10]

Figure 3: Experimental workflow for the NCI-60 anticancer screen.

Protocol:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Compound Addition: After 24 hours of incubation, the test compound, solubilized in DMSO, is added to the plates over a 5-log concentration range.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). After washing, the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

-

Data Acquisition: Unbound dye is removed by washing, and the protein-bound dye is solubilized with 10 mM Tris base. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated relative to the control (no drug) and time-zero wells. The GI50 (concentration causing 50% growth inhibition) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Bacterial strains are cultured overnight and the suspension is standardized to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.[4]

Protocol:

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin-treated), and test groups.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the test group animals.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its close structural analogues, it is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The potential interaction with the cholinergic system, specifically nicotinic acetylcholine receptors, presents an exciting avenue for mechanistic studies. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of this and other novel 1,3,4-oxadiazole derivatives. Further focused research, including quantitative in vitro and in vivo studies on the title compound, is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-[5-(4-[18F]Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and its N-substituted derivatives. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for the synthesis of these compounds, presents their characterization data in a structured format, and visually represents the synthetic pathways and relevant biological signaling pathways using Graphviz diagrams.

Synthesis of this compound and its Derivatives

The synthetic route to N-substituted this compound derivatives commences with the preparation of the key intermediate, 4-fluorobenzohydrazide, from 4-fluorobenzoic acid. This is followed by the cyclization to form the 2-amino-1,3,4-oxadiazole core, and subsequent N-arylation to yield the final derivatives.

Experimental Protocols

1.1. Synthesis of 4-Fluorobenzohydrazide

The initial step involves the esterification of 4-fluorobenzoic acid, followed by hydrazinolysis to produce 4-fluorobenzohydrazide.[1][2]

-

Step 1: Esterification of 4-Fluorobenzoic Acid

-

To a solution of 4-fluorobenzoic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the solvent is evaporated, and the residue is neutralized with a sodium bicarbonate solution.

-

The resulting ethyl 4-fluorobenzoate is extracted with an organic solvent and purified.

-

-

Step 2: Hydrazinolysis of Ethyl 4-Fluorobenzoate

-

Ethyl 4-fluorobenzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added.

-

The mixture is refluxed for several hours.

-

Upon cooling, the 4-fluorobenzohydrazide precipitates and is collected by filtration, then recrystallized from a suitable solvent like ethanol.[1]

-

1.2. Synthesis of this compound

The core oxadiazole ring is formed by the reaction of 4-fluorobenzohydrazide with cyanogen bromide.

-

A solution of 4-fluorobenzohydrazide in a suitable solvent such as methanol is treated with a solution of cyanogen bromide.

-

The reaction mixture is heated to reflux and then allowed to cool.

-

Neutralization with a base, such as ammonium hydroxide or sodium hydroxide, precipitates the crude this compound.

-

The product is purified by recrystallization.

1.3. Synthesis of N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

The final derivatives are synthesized via N-arylation of the 2-amino group of the oxadiazole core. A common method involves the reaction with aryl halides.

-

A mixture of this compound, an appropriate aryl halide, a suitable base (e.g., potassium carbonate), and a catalyst (e.g., a copper-based catalyst) in a high-boiling point solvent (e.g., DMF) is heated at an elevated temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid is filtered, washed, and purified by recrystallization or column chromatography to afford the desired N-aryl derivative.

Characterization Data

The synthesized compounds are characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The data for representative N-aryl derivatives of this compound are summarized in the table below.

| Compound ID | Derivative Name | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (300 MHz, DMSO-d₆) δ ppm | Elemental Analysis (Calcd./Found) |

| 4n | N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | 71 | 185–187 | 3214 (NH), 1521 (C=N), 1115 (C–O–C), 787 (C–F), 694 (C–Cl) | 7.21–7.24 (d, J = 8.7 Hz, 2H, ArH), 7.31–7.34 (d, J = 8.7 Hz, 2H, ArH), 7.67–7.70 (d, J = 8.7 Hz, 2H, ArH), 7.89–7.92 (d, J = 5.7 Hz, 2H, ArH), 8.65 (s, 1H, NH) | C: (58.08) 58.04, H: (3.11) 3.13, N: (14.46) 14.51 |

| 4t | N-(2,4-Dimethylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | 68 | 190–192 | 3191 (NH), 1521 (C=N), 1198 (C–O–C), 788 (C–F) | 2.23 (s, 6H, CH₃), 6.97-6.92 (t, J = 7.5 Hz, 2H, ArH), 7.21–7.23 (d, J = 6.3 Hz, 2H, ArH), 7.14–7.44 (d, J = 6.6 Hz, 2H, ArH), 7.91 (s, 1H, ArH), 8.45 (s, 1H, NH) | C: (67.87) 67.83, H: (4.91) 4.98, N: (14.80) 14.83 |

Visualized Workflows and Pathways

3.1. Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for N-aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine derivatives.

3.2. Potential Anticancer Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such prominent pathways are the NF-κB and VEGFR-2 signaling cascades.

3.2.1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is linked to the progression of several cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by the oxadiazole derivatives.

3.2.2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by the oxadiazole derivatives.

Conclusion

This technical guide outlines the synthesis and characterization of this compound derivatives, providing detailed experimental protocols and characterization data. The visualized synthetic workflow and potential signaling pathways offer a clear understanding of the chemical and biological aspects of these compounds. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds for various therapeutic applications, particularly in oncology. Further studies are warranted to elucidate the precise mechanism of action and to optimize the structure of these derivatives for enhanced biological activity.

References

The Multifaceted Mechanisms of 1,3,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This five-membered heterocyclic ring is a privileged structure, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of 1,3,4-oxadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to support researchers and drug development professionals in harnessing the full potential of this remarkable chemical entity.

Anticancer Mechanisms of Action

1,3,4-oxadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and multifaceted, often involving the inhibition of critical enzymes and disruption of key signaling pathways essential for cancer cell proliferation and survival.

Enzyme Inhibition

A primary anticancer strategy of 1,3,4-oxadiazole compounds is the targeted inhibition of enzymes that play crucial roles in cancer progression.

-

Tubulin Polymerization Inhibition: Several 1,3,4-oxadiazole derivatives act as potent inhibitors of tubulin polymerization, a process vital for mitotic spindle formation and cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and the induction of apoptosis in cancer cells.[4]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Aberrant HDAC activity is often observed in cancer. 1,3,4-oxadiazole-based compounds have been developed as HDAC inhibitors, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death.[5][6][7]

-

Tyrosine Kinase Inhibition (EGFR and Src): Epidermal Growth Factor Receptor (EGFR) and Src are tyrosine kinases that are often overactive in various cancers, promoting cell proliferation, survival, and metastasis. Several 1,3,4-oxadiazole derivatives have been designed as potent inhibitors of EGFR and Src, demonstrating significant anticancer activity.[8][9][10][11][12][13]

Quantitative Data: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | ||||

| Indolyl-α-keto-1,3,4-oxadiazole (19e) | Tubulin Polymerization | U937, Jurkat, BT474, SB | 7.1, 3.1, 4.1, 0.8 | [1] |

| Oxadiazole derivative (8e) | Tubulin Polymerization | - | 0.00795 | [14][15] |

| Oxadiazole derivative (8f) | Tubulin Polymerization | - | 0.00981 | [14][15] |

| Topoisomerase Inhibitors | ||||

| Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole (9p) | Topoisomerase II | A549 | 3.8 | [4] |

| HDAC Inhibitors | ||||

| Difluoromethyl-1,3,4-oxadiazole (6) | HDAC6 | - | 0.193 | [5][6] |

| Difluoromethyl-1,3,4-oxadiazole (7) | HDAC6 | - | 0.337 | [5][6] |

| Trifluoromethyl-1,3,4-oxadiazole (17) | HDAC6 | - | 0.531 | [5][6] |

| EGFR and Src Inhibitors | ||||

| Naproxen-based 1,3,4-oxadiazole (15) | EGFR | HepG2 | 0.41 | |

| 1,3,4-Oxadiazole/chalcone hybrid (8v) | EGFR | - | 0.24 | [9] |

| 1,3,4-Oxadiazole/chalcone hybrid (8v) | Src | - | 0.96 | [9] |

| 1,3,4-Oxadiazole derivative (4b) | EGFR L858R/T790M | - | 0.01718 | [10] |

| Other Anticancer Mechanisms | ||||

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | MMP-9 | A549 | <0.14 | [16][17] |

| Diphenylamine derivative (7-9) | - | HT29 | 1.3 - 2.0 | |

| Quinazoline based 1,3,4-oxadiazole (26) | EGFR | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [18] |

Signaling Pathway Modulation

NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole compounds have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole compound.

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-oxadiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, acting through various mechanisms to disrupt microbial growth and survival.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Certain 1,3,4-oxadiazole compounds have been shown to effectively inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus, representing a promising strategy to combat chronic and recurrent infections.[2][19]

Disruption of Essential Metabolic Pathways

The antimicrobial activity of some 1,3,4-oxadiazoles is attributed to their ability to interfere with essential metabolic pathways in microorganisms. This can include the inhibition of enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.

Quantitative Data: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | S. aureus (various strains) | 4 - 16 | [19] |

| OZE-II | S. aureus (various strains) | 4 - 16 | [19] |

| OZE-III | S. aureus (various strains) | 8 - 32 | [19] |

| Fluoroquinolone hybrid (4a-c) | S. aureus | 1 - 2 | [20] |

| Fluoroquinolone hybrid (4a-c) | MRSA | 0.25 - 1 | [20] |

| 1,3,4-oxadiazole derivative (13) | S. aureus | 0.5 (MIC90) | [21] |

| 1,3,4-oxadiazole derivative (13) | S. epidermidis | 1 (MIC90) | [21] |

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects through the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Inhibition of Pro-inflammatory Enzymes

A key mechanism of anti-inflammatory action for many 1,3,4-oxadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID/Description | Target/Assay | IC50 (µM) / % Inhibition | Reference |

| Oxadiazole derivative (8b) | COX-2 | 0.04 | [22] |

| Oxadiazole derivative (8g) | COX-2 | 0.05 | [22] |

| Triazole derivative (11e) | COX-2 | 0.06 | [22] |

| Oxadiazole derivative (Ox-6f) | Carrageenan-induced paw edema | 79.83% inhibition (10 mg/kg) | [23] |

| Oxadiazole derivative (Ox-6f) | DPPH radical scavenging | IC50 = 25.35 µg/mL | [23] |

| Substituted 1,3,4-oxadiazole (19a) | Histamine-induced edema | More potent than ibuprofen (200 mg/kg) | [24] |

| Substituted 1,3,4-oxadiazole (21a) | Histamine-induced edema | More potent than ibuprofen (200 mg/kg) | [24] |

Experimental Protocols

General Synthesis Workflow for 2,5-Disubstituted-1,3,4-Oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazone. This workflow provides a general overview of the synthetic process.

Caption: A generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the 1,3,4-oxadiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group that received only the vehicle.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., MES buffer with MgCl₂ and EGTA).

-

Compound Addition: Add the 1,3,4-oxadiazole compound or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from a dose-response curve.

Caption: Inhibition of tubulin polymerization by a 1,3,4-oxadiazole compound.

Conclusion and Future Directions

The 1,3,4-oxadiazole nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. The diverse mechanisms of action, spanning enzyme inhibition, signaling pathway modulation, and interference with microbial processes, underscore the remarkable versatility of this heterocyclic system. The data and protocols presented in this guide aim to provide a solid foundation for researchers to design and develop next-generation 1,3,4-oxadiazole-based drugs with enhanced potency, selectivity, and safety profiles. Future research should focus on exploring novel molecular targets, elucidating structure-activity relationships in greater detail, and leveraging advanced drug delivery systems to optimize the therapeutic potential of this important class of compounds.

References

- 1. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole derivatives as DNA intercalative topo II inhibitors: Cytotoxicity and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies [mdpi.com]

- 9. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 15. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, Mass Spectrometry) and synthetic pathway for the compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in pharmacologically active compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring and the amine protons. The protons on the aromatic ring will likely appear as multiplets due to fluorine-proton and proton-proton coupling. The amine protons are expected to present as a broad singlet.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for the carbons in the fluorophenyl ring and the oxadiazole ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹JCF). The two carbons of the oxadiazole ring are expected to have distinct chemical shifts in the downfield region.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.20 - 8.00 (m) |

| NH₂ | 5.00 - 7.00 (br s) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

| Oxadiazole C-2 | ~165 |

| Oxadiazole C-5 | ~155 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amine group, C=N stretching of the oxadiazole ring, C-O-C stretching of the ether linkage within the ring, and C-F stretching of the fluorophenyl group.

| IR Spectroscopy | Predicted Absorption (cm⁻¹) | Functional Group |

| N-H Stretch | 3100 - 3400 | Primary Amine |

| C=N Stretch | 1600 - 1650 | Oxadiazole Ring |

| C-O-C Stretch | 1000 - 1100 | Oxadiazole Ring |

| C-F Stretch | 1100 - 1250 | Fluoroaromatic |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (179.16 g/mol ). Fragmentation patterns would likely involve the cleavage of the oxadiazole ring.

| Mass Spectrometry | Predicted m/z |

| Molecular Ion [M]⁺ | 179 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,3,4-oxadiazole derivatives, which can be adapted for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Referencing: Use the residual solvent peak as an internal standard to reference the chemical shifts.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragment ions.

Synthesis and Analysis Workflow

The synthesis of this compound typically involves the cyclization of a semicarbazide precursor, which is derived from the corresponding acyl hydrazide. The subsequent analysis confirms the structure of the synthesized compound.

Caption: Synthetic and analytical workflow for this compound.

The logical relationship for the spectroscopic analysis workflow is detailed in the following diagram, outlining the steps from sample preparation to final data interpretation for each technique.

Caption: Workflow for the spectroscopic analysis of the target compound.

The Advent and Ascendance of 2-Amino-1,3,4-Oxadiazoles: A Technical Guide for Drug Discovery

A comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of 2-amino-1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals.

The 2-amino-1,3,4-oxadiazole core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the historical context of their discovery, details key synthetic protocols, presents quantitative biological data, and visualizes the underlying mechanisms of action.

A Historical Perspective on the Emergence of a Privileged Scaffold

While the synthesis of the parent, unsubstituted 1,3,4-oxadiazole was first described by Ainsworth in 1965 through the thermolysis of formylhydrazone ethylformate, the foundational chemistry for related nitrogen-containing heterocycles was being established much earlier.[1] For instance, the Einhorn-Brunner reaction, reported in the early 20th century, detailed the synthesis of 1,2,4-triazoles from imides and alkyl hydrazines, showcasing the early exploration of synthetic routes to five-membered heterocyclic systems.[2][3]

The development of synthetic methods for 2-amino-substituted 1,3,4-oxadiazoles gained momentum with the need for novel pharmacophores in drug discovery. A significant advancement in their synthesis has been the oxidative cyclization of semicarbazones or thiosemicarbazides, which provides a versatile and efficient route to a diverse range of derivatives.[4][5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of 2-amino-1,3,4-oxadiazole derivatives is most commonly achieved through the oxidative cyclization of aldehyde or ketone semicarbazones. A widely employed and effective method utilizes iodine as a mild and eco-friendly oxidizing agent.

General Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This transition-metal-free sequential synthesis is compatible with a variety of aromatic, aliphatic, and cinnamic aldehydes, offering a straightforward path to a library of 2-amino-1,3,4-oxadiazole derivatives.[4][5][6]

Step 1: Formation of the Semicarbazone Intermediate

-

In a suitable reaction vessel, dissolve semicarbazide hydrochloride (1.0 eq.) and sodium acetate (1.0 eq.) in a 1:1 mixture of water and methanol.

-

To this solution, add the desired aldehyde (1.0 eq.).

-

Stir the reaction mixture at room temperature for approximately 10-30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Remove the solvent under reduced pressure to obtain the crude semicarbazone intermediate.

Step 2: Oxidative Cyclization to the 2-Amino-1,3,4-Oxadiazole

-

Redissolve the crude semicarbazone in 1,4-dioxane.

-

Add potassium carbonate (K₂CO₃) (3.0 eq.) and iodine (I₂) (1.2 eq.) to the solution.

-

Heat the reaction mixture to 80°C and stir for 1-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.

Characterization:

The structure of the synthesized compounds is typically confirmed by spectroscopic methods:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic peaks for the oxadiazole ring and its substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify functional groups, such as the N-H stretch of the amino group and C=N and C-O-C stretches of the oxadiazole ring.

Below is a diagram illustrating the general workflow for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.

Biological Activities and Quantitative Data

2-Amino-1,3,4-oxadiazole derivatives have demonstrated a remarkable range of biological activities. Below are tables summarizing quantitative data for their antibacterial and anticancer effects.

Table 1: Antibacterial Activity of 2-Amino-1,3,4-Oxadiazole Derivatives against Staphylococcus aureus

| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Acylamino-1,3,4-oxadiazole derivative 22a | Staphylococcus aureus | 1.56 | [7] |

| OZE-I | Staphylococcus aureus USA100 | 4 | [8] |

| OZE-II | Staphylococcus aureus USA100 | 8 | [8] |

| OZE-III | Staphylococcus aureus USA100 | 8-32 | [8] |

| 1,3,4-Oxadiazole-based compound 13 | Staphylococcus aureus | 0.5 (MIC₉₀) | [9] |

| 2-Acylamino-1,3,4-oxadiazole derivative 22b | Bacillus subtilis | 0.78 | [7] |

| 2-Acylamino-1,3,4-oxadiazole derivative 22c | Bacillus subtilis | 0.78 | [7] |

Table 2: Anticancer Activity of 2-Amino-1,3,4-Oxadiazole Derivatives against HepG2 Cell Line

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole (76) | HepG2 | 18.3 ± 1.4 | [10] |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide (73) | HepG2 | 1.18 ± 0.14 | [10] |

| 5-Substituted 2-amino-1,3,4-oxadiazole (1o) | HepG2 | 8.6 | [11] |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole (30a) | HepG2 | 0.11 ± 0.039 | [12] |

| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl] ethanone (125) | HepG2 | >10 (approx.) | [13] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 2-amino-1,3,4-oxadiazole derivatives stem from their ability to interact with various molecular targets.

Anticancer Mechanisms

The anticancer activity of these compounds is often multifactorial, involving the inhibition of key enzymes and signaling pathways essential for cancer cell growth and survival.[14] Some of the identified molecular targets include histone deacetylase (HDAC), telomerase, and thymidylate synthase.[10]

Antimicrobial Mechanisms

The antimicrobial effects of 2-amino-1,3,4-oxadiazole derivatives are attributed to their interference with essential bacterial and fungal cellular processes. In bacteria, these compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication, and MurD ligase, which is involved in peptidoglycan biosynthesis.[7] In fungi, proposed mechanisms include the inhibition of succinate dehydrogenase (SDH) in the electron transport chain and thioredoxin reductase, an enzyme critical for antioxidant defense.[15][16]

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 3. Einhorn-Brunner Reaction [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, and its analogs. Emerging research points towards several key areas of interest, primarily in oncology, neurodegenerative disorders, and infectious diseases. This document provides a comprehensive overview of the identified therapeutic targets, summarizing quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.

Quantitative Data Summary

The biological activity of this compound and its close structural analogs has been evaluated across various assays. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Anticancer Activity of N-Aryl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

| Compound ID | N-Aryl Substituent | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |

| 4n | 4-Chlorophenyl | >97.03 | Not specified | [1] |

| 4t | 2,4-Dimethylphenyl | >97.03 | Not specified | [1] |

*Data from the National Cancer Institute (NCI) 60-cell line screen at a single high dose (10⁻⁵ M). A lower Growth Percent (GP) indicates higher anticancer activity.[1]

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Assay Method | Reference |

| Indolyl-α-keto-1,3,4-oxadiazole derivative (19e) | 10.66 | In vitro tubulin polymerization assay | [2] |

| Thiazol-5(4H)-one derivatives (4f, 5a) | 0.00933, 0.00952 | In vitro tubulin polymerization assay | [3] |

Table 3: Cholinesterase Inhibition

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains | Acetylcholinesterase (AChE) | 12.8 - 99.2 | [4] |

| 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains | Butyrylcholinesterase (BChE) | >53.1 | [4] |

| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e) | Acetylcholinesterase (AChE) | 0.05087 | [5] |

| 5-pyrid-3-yl-1,3,4-oxadiazole derivative (5e) | Butyrylcholinesterase (BChE) | 0.00477 | [5] |

Note: Data for analogous 1,3,4-oxadiazole derivatives.

Table 4: Antimicrobial Activity

| Compound Class/Derivative | Organism | MIC (µg/mL) | Reference |

| N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl] cyclopropanecarboxamide (OZE-I) | Staphylococcus aureus | 4 - 16 | [6] |

| N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl] benzamide (OZE-II) | Staphylococcus aureus | 4 - 16 | [6] |

| N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide (OZE-III) | Staphylococcus aureus | 8 - 32 | [6] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli, Staphylococcus aureus | Not specified (greatest potential) | [7] |

Note: Data for analogous 1,3,4-oxadiazole derivatives.

Potential Therapeutic Targets and Signaling Pathways

Tubulin and Microtubule Dynamics in Cancer

A primary and well-supported therapeutic target for 1,3,4-oxadiazole derivatives is tubulin . These compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells. Molecular docking studies suggest that some 1,3,4-oxadiazoles bind to the colchicine-binding site on β-tubulin.

Cholinesterases in Neurodegenerative Diseases

Several 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Experimental Protocols

Anticancer Activity Screening (NCI-60 Protocol)

The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing potential anticancer agents.

Methodology:

-

Cell Plating: 60 different human cancer cell lines are plated in 96-well microtiter plates.

-

Incubation: The plates are incubated for 24 hours to allow the cells to attach and resume growth.

-

Drug Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (initially a single high dose of 10⁻⁵ M).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.

-

Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth relative to untreated controls.

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Methodology (Turbidity-based):

-

Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., PIPES buffer) containing GTP and MgCl₂.

-

Initiation: The reaction is initiated by warming the mixture to 37°C.

-

Monitoring: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

-

Inhibitor Testing: The assay is performed in the presence and absence of the test compound. Inhibition is observed as a decrease in the rate and extent of polymerization.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of AChE and BChE.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), the test compound, and the respective cholinesterase enzyme (AChE or BChE).

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

-

Color Development: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measurement: The rate of color formation is monitored spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of an uninhibited control. The IC50 value is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The available evidence strongly suggests that this compound and its analogs are promising scaffolds for the development of novel therapeutics. The primary therapeutic target appears to be tubulin, with significant potential for the development of anticancer agents. Furthermore, the inhibition of cholinesterases and antimicrobial activity represent additional avenues for further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of this important class of compounds. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these molecules.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]

- 5. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS No: 7659-07-6). Due to the limited publicly available data for this specific molecule, this guide extrapolates information from closely related analogues and outlines standardized experimental protocols for the determination of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents, by providing a framework for assessing the solubility and stability of this and similar chemical entities.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its formulation development and shelf-life. This guide aims to consolidate the known information and provide robust methodologies for the experimental determination of the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, some properties can be inferred from related compounds and computational models.

Table 1: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine |

| CAS Number | 7659-07-6 | 2138-98-9 |

| Molecular Formula | C₈H₆FN₃O | C₈H₆ClN₃O |

| Molecular Weight | 179.15 g/mol | 195.60 g/mol |

| Aqueous Solubility (pH 7.4) | Data not available | 14.3 µg/mL[1] |

| Melting Point | Data not available | Data not available |

Solubility Profile

The solubility of a compound is a key determinant of its oral bioavailability and suitability for various dosage forms. Generally, 1,3,4-oxadiazole derivatives with aryl substituents tend to have low aqueous solubility.

Expected Solubility

Based on the structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. The amine group may provide some limited aqueous solubility at acidic pH due to salt formation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.